

Spectroscopic data for 2-Chloro-4-(3-chlorophenyl)thiazole

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Compound of Interest

Compound Name: 2-Chloro-4-(3-chlorophenyl)thiazole
CAS No.: 42444-98-4
Cat. No.: B1503058

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-4-(3-chlorophenyl)thiazole**

Foreword for the Researcher

This document serves as a comprehensive technical guide to the spectroscopic characterization of the heterocyclic compound **2-Chloro-4-(3-chlorophenyl)thiazole**. As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational framework for understanding how and why specific spectroscopic signatures arise from this molecule's unique structure. The methodologies and interpretations that follow are grounded in established principles and data from closely related analogues, designed to empower researchers in their own analytical endeavors.

While published spectral data for this specific meta-chloro isomer is not aggregated in a single public source, this guide synthesizes predictive data based on foundational spectroscopic theory and published data for structural analogues. This approach provides a robust and

scientifically rigorous blueprint for identifying and validating this compound in a laboratory setting.

Molecular Structure and Analytical Overview

2-Chloro-4-(3-chlorophenyl)thiazole (CAS Number: 42444-98-4) possesses a molecular formula of $C_9H_5Cl_2NS$ and a molecular weight of approximately 230.12 g/mol [1]. The structure comprises a central thiazole ring, substituted at the C2 position with a chlorine atom and at the C4 position with a 3-chlorophenyl group. This arrangement of heteroatoms, aromatic systems, and halogens gives rise to a distinct and predictable spectroscopic fingerprint.

A comprehensive analytical workflow is essential for unambiguous structure confirmation. This guide will focus on the "big four" spectroscopic techniques used in synthetic chemistry: NMR (1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular structure of **2-Chloro-4-(3-chlorophenyl)thiazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both 1H and ^{13}C NMR will provide critical, complementary information.

Experimental Protocol: NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The choice of solvent is critical; $CDCl_3$ is standard for many organic compounds, while $DMSO-d_6$ is used for less soluble samples[2].
- **Internal Standard:** Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region[3].

- Standard Experiments: Acquire a standard ^1H spectrum, a proton-decoupled ^{13}C spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment of proton and carbon signals.

Predicted ^1H NMR Spectrum & Interpretation

The ^1H NMR spectrum is expected to show signals corresponding to five protons.

- Thiazole Proton (H_5): A single proton is attached to the thiazole ring at the C5 position. It has no adjacent proton neighbors, so it will appear as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the aromatic system at C4. Based on similar structures, this signal is predicted to appear in the range of δ 7.5-8.0 ppm[2].
- Aromatic Protons (H_2' , H_4' , H_5' , H_6'): The 3-chlorophenyl ring contains four aromatic protons. Their chemical shifts and coupling patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the thiazole ring.
 - H_2' : This proton is ortho to the thiazole substituent and will likely appear as a singlet or a finely split triplet (due to small meta couplings) around δ 7.8-8.0 ppm.
 - H_6' : This proton is ortho to the thiazole and meta to the chlorine. It will likely be a doublet of doublets (or a triplet if J-couplings are similar) around δ 7.6-7.8 ppm.
 - H_4' : This proton is para to the thiazole and ortho to the chlorine. It will likely be a doublet of doublets (or a triplet) around δ 7.4-7.5 ppm.
 - H_5' : This proton is meta to the thiazole and ortho to the chlorine. It will likely be a doublet of doublets downfield in the aromatic region around δ 7.4-7.5 ppm.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

| Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------------|
| 7.8 - 8.0 | s (or t) | 1H | H ₂ ' |
| 7.6 - 7.8 | dd (or t) | 1H | H ₆ ' |
| 7.5 - 8.0 | s | 1H | H ₅ |

| 7.4 - 7.5 | m | 2H | H₄', H₅' |

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.

- Thiazole Carbons (C₂, C₄, C₅):
 - C₂: This carbon is bonded to both a nitrogen and a chlorine atom, leading to a significant downfield shift. It is expected around δ 150-155 ppm.
 - C₄: Bonded to nitrogen, sulfur (indirectly), and the phenyl ring, this carbon will also be downfield, predicted in the δ 145-150 ppm range.
 - C₅: This is the only CH carbon in the thiazole ring and is expected to be the most upfield of the three, likely around δ 115-120 ppm[2][4].
- Aromatic Carbons (C₁' - C₆'):
 - C₁' (ipso-C): The carbon attached to the thiazole ring will be a quaternary signal, predicted around δ 134-136 ppm.
 - C₃' (Cl-bearing): The carbon directly attached to chlorine will also be a quaternary signal, shifted downfield to δ 133-135 ppm.
 - C₂', C₄', C₅', C_{6\delta 125-131 ppm. Their exact shifts depend on their position relative to the two substituents.}

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ , ppm) | Assignment | Notes |
|--|--|-----------------------|
| 150 - 155 | C ₂ | Thiazole C-Cl |
| 145 - 150 | C ₄ | Thiazole C-Ph |
| 134 - 136 | C ₁ ' | Phenyl ipso-C |
| 133 - 135 | C ₃ ' | Phenyl C-Cl |
| 125 - 131 | C ₂ ', C ₄ ', C ₅ ', C ₆ ' | Phenyl CH (4 signals) |

| 115 - 120 | C₅ | Thiazole CH |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition through isotopic patterns.

Experimental Protocol: MS

- **Ionization Method:** Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion $[M+H]^+$ [5]. Electron Ionization (EI) would be a harder technique, providing more fragmentation data.
- **Mass Analyzer:** A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain high-mass-accuracy data, which helps in confirming the molecular formula.
- **Data Analysis:** The key is to analyze the isotopic pattern of the molecular ion peak.

Predicted Mass Spectrum & Interpretation

- **Molecular Ion Peak:** The monoisotopic mass of C₉H₅³⁵Cl₂NS is 228.9520 Da. The ESI-MS spectrum in positive mode would show a prominent ion at m/z 229.9593, corresponding to the $[M+H]^+$ adduct.

- The Dichloro Isotopic Signature: The most revealing feature of the mass spectrum is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%).
 - The M peak (containing two ^{35}Cl atoms) will be the base peak in the cluster.
 - The M+2 peak (one ^{35}Cl , one ^{37}Cl) will have a relative intensity of approximately 66% of the M peak.
 - The M+4 peak (two ^{37}Cl atoms) will have a relative intensity of approximately 10% of the M peak. This characteristic 9:6:1 intensity ratio for a dichloro-compound is a definitive diagnostic tool.

Table 3: Predicted High-Resolution MS Data for $\text{C}_9\text{H}_5\text{Cl}_2\text{NS}$

| Ion | Predicted m/z | Isotopic Composition | Relative Intensity |
|------------------|---------------|--|--------------------|
| $[\text{M}]^+$ | 228.9520 | $\text{C}_9\text{H}_5^{35}\text{Cl}_2\text{NS}$ | ~100% (of cluster) |
| $[\text{M}+2]^+$ | 230.9490 | $\text{C}_9\text{H}_5^{35}\text{Cl}^{37}\text{ClNS}$ | ~66% |

| $[\text{M}+4]^+$ | 232.9461 | $\text{C}_9\text{H}_5^{37}\text{Cl}_2\text{NS}$ | ~10% |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

- Sample Preparation: The spectrum can be recorded using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Predicted IR Spectrum & Interpretation

The IR spectrum will be dominated by vibrations from the aromatic and heteroaromatic rings.

- **Aromatic C-H Stretch:** A group of weak to medium bands above 3000 cm^{-1} , typically in the $3100\text{-}3050\text{ cm}^{-1}$ region.
- **Aromatic C=C and C=N Ring Stretching:** A series of sharp, medium-to-strong bands in the $1600\text{-}1450\text{ cm}^{-1}$ region. These are characteristic of the phenyl and thiazole rings[6].
- **C-H Bending:** Out-of-plane C-H bending vibrations in the $900\text{-}675\text{ cm}^{-1}$ region can give clues about the substitution pattern of the aromatic ring.
- **C-Cl Stretch:** Strong bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically around $800\text{-}600\text{ cm}^{-1}$.
- **C-S Stretch:** The C-S bond in the thiazole ring gives rise to a weak absorption, often difficult to distinguish, in the $700\text{-}600\text{ cm}^{-1}$ range[7].

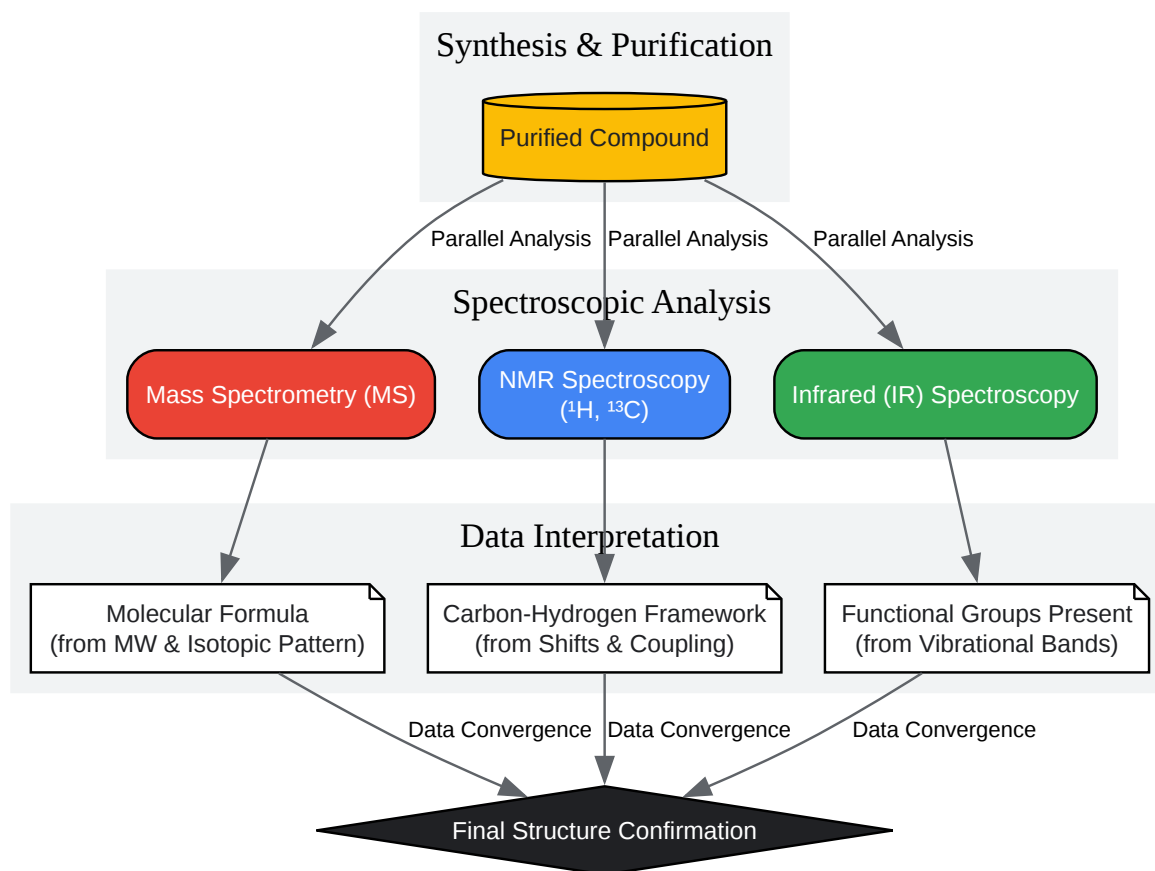
Table 4: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---|-------------------|----------------------------------|
| 3100 - 3050 | C-H Stretch | Aromatic & Thiazole |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic & Thiazole Rings |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride, Thiazole-Chloride |

| 700 - 600 | C-S Stretch | Thiazole Ring |

Integrated Analytical Workflow

The confirmation of **2-Chloro-4-(3-chlorophenyl)thiazole**'s structure is not a linear process but an integrated validation system where each technique corroborates the others.



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Caption: Integrated workflow for the spectroscopic confirmation of chemical structure.

Conclusion

The structural elucidation of **2-Chloro-4-(3-chlorophenyl)thiazole** is a multi-faceted process. While a single, comprehensive data sheet is not publicly available, a robust characterization can be achieved by combining predictive analysis with standard experimental protocols. The key identifiers for this compound are: a ^1H NMR spectrum showing one thiazole singlet and a complex four-proton aromatic pattern; a ^{13}C NMR spectrum with nine distinct signals including a characteristic C-Cl signal at the 2-position of the thiazole; a mass spectrum exhibiting a definitive 9:6:1 isotopic cluster for two chlorine atoms; and an IR spectrum showing characteristic aromatic and C-Cl absorptions. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule.

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